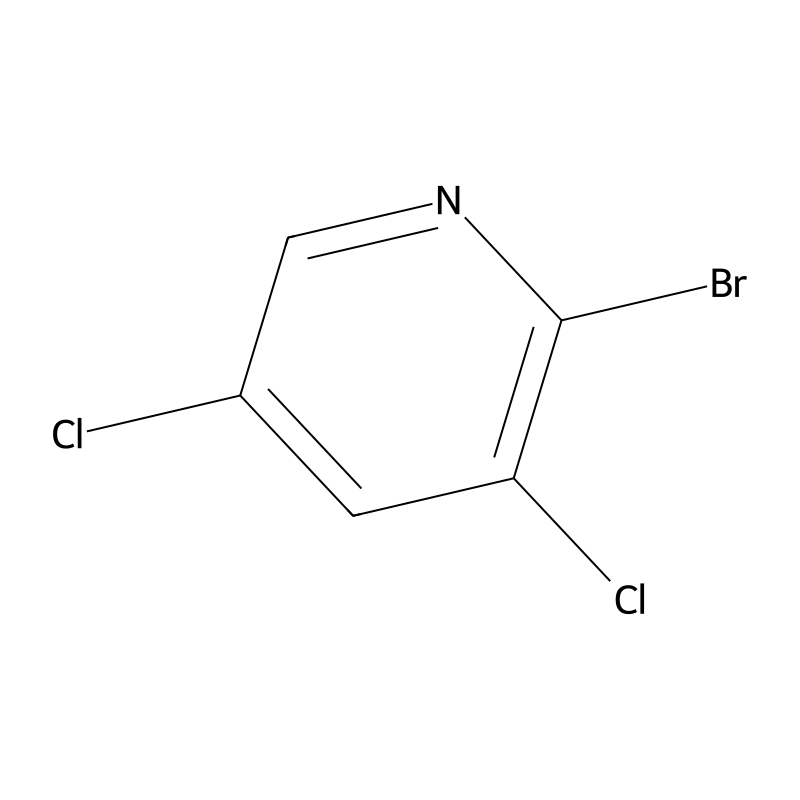2-Bromo-3,5-dichloropyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthetic Precursor
The presence of bromine and chlorine atoms on the pyridine ring makes 2-Bromo-3,5-dichloropyridine a valuable intermediate for synthesizing various complex molecules. By replacing these halogens with other functional groups, researchers can create new compounds with desired properties for applications in pharmaceuticals, materials science, and agrochemicals PubChem: 2-Bromo-3,5-dichloropyridine.
Building Block for Medicinal Chemistry
Pyridine rings are a common scaffold in many drugs. The halogenated pyridine structure of 2-Bromo-3,5-dichloropyridine could serve as a starting point for developing new drugs. Researchers can investigate if this molecule or its derivatives possess biological activity against specific targets like enzymes or receptors NCBI: pyridine scaffold in drugs: .
Material Science Applications
Halogenated heterocyclic compounds like 2-Bromo-3,5-dichloropyridine can be explored for their potential use in materials science. These molecules may have interesting properties such as conductivity or thermal stability, making them suitable for applications in organic electronics or flame retardants ScienceDirect: halogenated heterocyclic compounds.
2-Bromo-3,5-dichloropyridine is a heterocyclic organic compound characterized by the presence of bromine and chlorine substituents on a pyridine ring. Its molecular formula is C₅H₂BrCl₂N, and it has a molecular weight of 220.88 g/mol. The compound appears as a white to yellow-green crystalline powder with a melting point ranging from 41.0 to 45.0 °C . It is classified as harmful if swallowed or in contact with skin, indicating its potential toxicity .
There is no scientific research readily available on the specific mechanism of action of 2-Bromo-3,5-dichloropyridine.
The synthesis of 2-Bromo-3,5-dichloropyridine typically involves the bromination of 3,5-dichloropyridine. This reaction can be conducted under controlled conditions to ensure the selective introduction of the bromine atom at the 2-position of the pyridine ring. The general reaction can be represented as follows:
This reaction highlights the electrophilic substitution mechanism typical of aromatic compounds, where the electron-rich pyridine ring reacts with bromine .
The primary method for synthesizing 2-Bromo-3,5-dichloropyridine involves:
- Bromination: Reacting 3,5-dichloropyridine with bromine in an appropriate solvent under controlled temperature and pressure conditions.
- Purification: Following synthesis, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product from by-products and unreacted materials.
Alternative synthetic routes may involve different halogenation methods or modifications of existing pyridine derivatives .
2-Bromo-3,5-dichloropyridine finds applications primarily in:
- Agriculture: As an intermediate in the production of pesticides and herbicides.
- Pharmaceuticals: In the synthesis of biologically active compounds that may serve therapeutic purposes.
- Chemical Research: As a building block in organic synthesis for developing new materials or compounds.
Its role in these fields underscores its importance as a versatile chemical intermediate .
Several compounds share structural similarities with 2-Bromo-3,5-dichloropyridine. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,5-Dichloropyridine | C₅H₃Cl₂N | Lacks bromination; serves as a precursor |
| 2-Bromo-4-chloropyridine | C₅H₄BrClN | Different substitution pattern; used in similar applications |
| 2-Bromo-3-formylpyridine | C₆H₄BrNO | Contains a formyl group; utilized in different synthetic pathways |
Uniqueness: The presence of both bromine and two chlorine atoms distinguishes 2-Bromo-3,5-dichloropyridine from its analogs, enhancing its reactivity and specificity in biological applications compared to other pyridine derivatives .
XLogP3
GHS Hazard Statements
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








